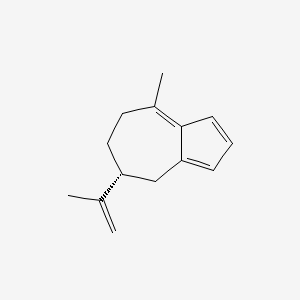
Azulene, 4,5,6,7-tetrahydro-8-methyl-5-(1-methylethenyl)-, (5R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azulene, 4,5,6,7-tetrahydro-8-methyl-5-(1-methylethenyl)-, (5R)- is a chemical compound known for its unique structure and properties It is a derivative of azulene, a bicyclic aromatic hydrocarbon notable for its deep blue color
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Azulene, 4,5,6,7-tetrahydro-8-methyl-5-(1-methylethenyl)-, (5R)- typically involves the hydrogenation of azulene derivatives under specific conditions. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas at elevated pressures and temperatures. The process requires careful control of reaction parameters to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance efficiency and scalability. Additionally, purification steps such as distillation or chromatography are employed to obtain high-purity products suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Azulene, 4,5,6,7-tetrahydro-8-methyl-5-(1-methylethenyl)-, (5R)- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of catalysts such as Pd/C.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Various electrophiles and nucleophiles under appropriate conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically results in fully hydrogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Azulene, 4,5,6,7-tetrahydro-8-methyl-5-(1-methylethenyl)-, (5R)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Azulene, 4,5,6,7-tetrahydro-8-methyl-5-(1-methylethenyl)-, (5R)- involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes and cytokines. The compound’s unique structure allows it to interact with various biological molecules, leading to diverse pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azulene: The parent compound, known for its blue color and aromatic properties.
Guaiol: A sesquiterpenoid with a similar structure but different functional groups.
Chamazulene: Another azulene derivative with notable anti-inflammatory properties.
Uniqueness
Azulene, 4,5,6,7-tetrahydro-8-methyl-5-(1-methylethenyl)-, (5R)- is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
821777-97-3 |
|---|---|
Molekularformel |
C14H18 |
Molekulargewicht |
186.29 g/mol |
IUPAC-Name |
(5R)-8-methyl-5-prop-1-en-2-yl-4,5,6,7-tetrahydroazulene |
InChI |
InChI=1S/C14H18/c1-10(2)12-8-7-11(3)14-6-4-5-13(14)9-12/h4-6,12H,1,7-9H2,2-3H3/t12-/m1/s1 |
InChI-Schlüssel |
ACICZIONACSXCD-GFCCVEGCSA-N |
Isomerische SMILES |
CC1=C2C=CC=C2C[C@@H](CC1)C(=C)C |
Kanonische SMILES |
CC1=C2C=CC=C2CC(CC1)C(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


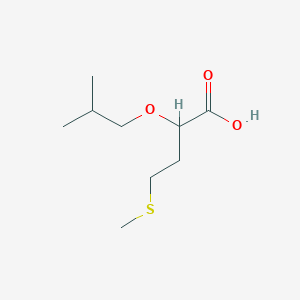
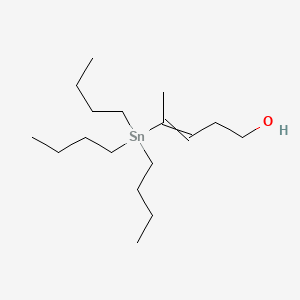
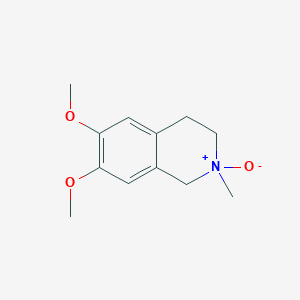
![Sulfonium, [2-(diethylamino)-2-oxoethyl]dimethyl-, bromide](/img/structure/B12542845.png)
![N~1~,N~6~-Bis(4-{[bis(2-hydroxyethyl)amino]methyl}phenyl)hexanediamide](/img/structure/B12542853.png)

![5-Chloro-2-[5-chloro-2-(2,4-dichlorophenoxy)phenoxy]phenol](/img/structure/B12542858.png)
![2-[9-Cyano-3,6-bis(dimethylamino)-9H-xanthen-9-YL]benzoic acid](/img/structure/B12542873.png)
![(1H-Indazol-3-yl)(2-{[(pyridin-4-yl)methyl]amino}phenyl)methanone](/img/structure/B12542882.png)

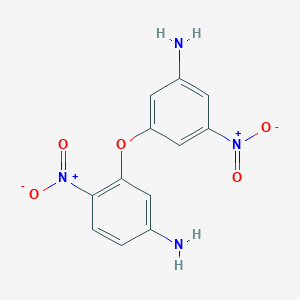
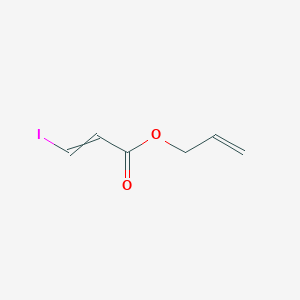
![N-[(2S)-1-(4-Methoxyphenyl)propan-2-yl]formamide](/img/structure/B12542906.png)
![3-[2-(Ethoxycarbonyl)-4-(sulfomethyl)-1H-indol-3-yl]propanoic acid](/img/structure/B12542909.png)
